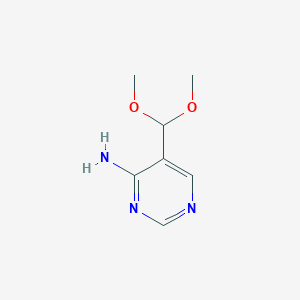

5-(Dimethoxymethyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

51290-89-2 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

5-(dimethoxymethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C7H11N3O2/c1-11-7(12-2)5-3-9-4-10-6(5)8/h3-4,7H,1-2H3,(H2,8,9,10) |

InChI Key |

PARURSQSRZANMS-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CN=CN=C1N)OC |

Origin of Product |

United States |

Exploration of Chemical Reactivity and Functional Group Interconversions of 5 Dimethoxymethyl Pyrimidin 4 Amine

Reactivity of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is a π-deficient heterocycle, a characteristic that fundamentally governs its reactivity. wikipedia.org This electron deficiency, caused by the presence of two electronegative nitrogen atoms, makes the ring susceptible to nucleophilic attack while generally being deactivated towards electrophilic substitution compared to benzene. wikipedia.orgmasterorganicchemistry.com The substituents at the C-4 and C-5 positions of 5-(dimethoxymethyl)pyrimidin-4-amine, however, significantly modulate this inherent reactivity.

Nucleophilic and Electrophilic Modulations of the Aromatic Ring

The pyrimidine ring's electron-poor nature facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, which are electronically analogous to the ortho and para positions of nitrobenzene. wikipedia.orgmasterorganicchemistry.com In contrast, the C-5 position is less electron-deficient. wikipedia.org For a nucleophilic attack to occur on the unsubstituted ring of this compound, it would likely require harsh conditions or activation, such as in the Chichibabin reaction for amination. More commonly, nucleophilic substitution is performed on pyrimidines bearing a good leaving group, such as a halogen. For instance, the displacement of a chloro group at the 4-position by an amine is a well-established reaction. nih.govnih.govresearchgate.net The reactivity order for nucleophilic substitution on dihalopyrimidines often shows a preference for the 4-position over the 2-position. stackexchange.com

Conversely, electrophilic aromatic substitution on pyrimidines is difficult due to the ring's deactivation by the nitrogen atoms. wikipedia.org However, the presence of the electron-donating amino group at the C-4 position in this compound would activate the ring towards electrophiles. Electrophilic substitution, when it does occur, is highly favored at the C-5 position. wikipedia.org Reactions like nitration and halogenation can be achieved at this position, although potentially requiring forcing conditions.

| Reaction Type | Position | Reactivity | Influencing Factors |

| Nucleophilic Substitution | C-2, C-4, C-6 | Favored | π-deficient nature of the pyrimidine ring. wikipedia.orgstackexchange.com |

| Electrophilic Substitution | C-5 | Disfavored but possible | Deactivated ring, but activated by C-4 amino group. wikipedia.orgmsu.edu |

Palladium-Catalyzed Cross-Coupling Reactions at the Pyrimidine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrimidine systems. nobelprize.org To utilize these reactions on the this compound core, the pyrimidine ring must first be functionalized with a suitable leaving group, typically a halogen (e.g., Cl, Br, I) or a triflate. For instance, a hypothetical 2-chloro or 6-halo derivative of this compound could serve as a substrate for various cross-coupling reactions.

Common palladium-catalyzed reactions applicable to halopyrimidines include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds. acs.org

Stille Coupling: Reaction with organostannanes to form C-C bonds. jst.go.jp

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyrimidines.

The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govthieme-connect.com For example, catalysts derived from ligands like RuPhos and BrettPhos have proven effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines, a system with some electronic similarities to a halogenated 4-aminopyrimidine (B60600). nih.gov

| Coupling Reaction | Reagent | Bond Formed |

| Suzuki | R-B(OH)₂ | C-C |

| Stille | R-Sn(Bu)₃ | C-C |

| Heck | Alkene | C-C (alkenyl) |

| Buchwald-Hartwig | R₂NH | C-N |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) |

Transformations of the C-5 Dimethoxymethyl Acetal (B89532) Functionality

The dimethoxymethyl group at the C-5 position is a protected form of an aldehyde, specifically a dimethyl acetal. This functionality offers a gateway to a variety of important transformations.

Hydrolysis to Formyl Derivatives and Subsequent Conversions

The most fundamental reaction of the dimethoxymethyl group is its hydrolysis under acidic conditions to yield the corresponding aldehyde, 4-aminopyrimidine-5-carbaldehyde (B100492). arkat-usa.orgtandfonline.comresearchgate.net This transformation is typically clean and efficient, providing a key intermediate for further elaboration. tandfonline.comresearchgate.net

The resulting 5-formyl group is a versatile handle for a range of subsequent conversions:

Condensation Reactions: The aldehyde can react with ketones bearing an α-methylene group in a Friedländer-type condensation to construct fused heterocyclic systems like pyrido[2,3-d]pyrimidines. arkat-usa.orgtandfonline.com

Oxime Formation: Reaction with hydroxylamine (B1172632) leads to the formation of 4-aminopyrimidine-5-carboxaldehyde oximes, which have been explored as scaffolds for enzyme inhibitors. nih.gov

Reductive Amination: The aldehyde can be converted into an aminomethyl group via reaction with an amine followed by reduction.

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a variety of alkenyl substituents at the C-5 position.

| Starting Material | Reagents | Product | Reaction Type |

| This compound | H₃O⁺ | 4-Aminopyrimidine-5-carbaldehyde | Acetal Hydrolysis |

| 4-Aminopyrimidine-5-carbaldehyde | Acetophenone, BF₃·Et₂O | 7-Arylpyrido[2,3-d]pyrimidine | Friedländer Condensation arkat-usa.org |

| 4-Aminopyrimidine-5-carbaldehyde | H₂NOH | 4-Aminopyrimidine-5-carboxaldehyde oxime | Condensation nih.gov |

Redox Chemistry of the Dimethoxymethyl Group and its Transformation Products

The C-5 substituent can readily participate in redox reactions, primarily after its conversion to the formyl group. The dimethoxymethyl group itself is at the aldehyde oxidation state.

Oxidation: The 5-formyl group can be oxidized to a 5-carboxy group (4-aminopyrimidine-5-carboxylic acid) using standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). This carboxylic acid derivative can then undergo further reactions, such as esterification or conversion to an amide.

Reduction: The 5-formyl group can be reduced to a 5-hydroxymethyl group ((4-aminopyrimidin-5-yl)methanol) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). compoundchem.comcompoundchem.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but care must be taken to avoid reduction of the pyrimidine ring itself. The resulting alcohol can be further functionalized, for example, by conversion to a leaving group (e.g., tosylate) or a halide. ub.edu

Direct redox manipulation of heterocycles using modern techniques like photoredox catalysis is an emerging area. nih.gov While specific examples for this compound are not prevalent, such methods could potentially enable direct functionalization or transformation of the C-5 substituent or the pyrimidine core under mild conditions. chim.it

Chemical Modifications at the C-4 Amino Group

The primary amino group at the C-4 position is nucleophilic and can undergo a wide range of chemical modifications characteristic of aromatic amines. researchgate.net These modifications are crucial for building more complex molecules and for modulating the compound's properties.

Common reactions at the C-4 amino group include:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives (amides). This is a common strategy for installing various side chains.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonyl derivatives (sulfonamides).

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Nucleophilic Aromatic Substitution (SNAr): The amino group can act as a nucleophile itself, displacing leaving groups on other aromatic or heteroaromatic rings to form diarylamine structures. nih.gov

Diazotization: Reaction with nitrous acid (HNO₂) can convert the amino group into a diazonium salt. While diazonium salts are highly versatile intermediates, their stability and subsequent reactions on an electron-poor pyrimidine ring can be complex.

These modifications not only alter the steric and electronic properties of the molecule but can also be used as part of a broader synthetic strategy, for example, by using the resulting amide or sulfonamide as a directing group for subsequent reactions. nih.gov

Strategic Applications of 5 Dimethoxymethyl Pyrimidin 4 Amine As a Versatile Synthetic Intermediate

Construction of Annulated and Fused Pyrimidine (B1678525) Systems

The dual functionality of 5-(dimethoxymethyl)pyrimidin-4-amine makes it an exceptional starting material for the synthesis of annulated and fused pyrimidine systems. The C4-amino group and the latent C5-formyl group are perfectly positioned to participate in cyclocondensation reactions with various reagents to form bicyclic and polycyclic heterocycles.

A primary application is in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for a wide range of biological activities, including anticancer and antiviral properties. ekb.eg The general synthetic strategy involves the reaction of a 4-aminopyrimidine-5-carboxaldehyde derivative with hydrazines. researchgate.net In this context, this compound can be readily converted to the active aldehyde intermediate, typically through acid-catalyzed hydrolysis. The subsequent reaction with a substituted or unsubstituted hydrazine (B178648) leads to the formation of the pyrazole (B372694) ring fused to the pyrimidine core. This approach provides a direct and efficient route to 1-substituted pyrazolo[3,4-d]pyrimidines, which are versatile intermediates for further functionalization, enabling the rapid generation of diverse compound libraries. researchgate.net

Similarly, this precursor is suitable for constructing other fused systems like pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. nih.govresearchgate.net The synthesis of these heterocycles often relies on the condensation of a C5-carbonyl group with an adjacent C4-amine or a derivative thereof. For instance, the reaction of 6-aminouracil (B15529) derivatives with aldehydes can yield pyrimido[4,5-d]pyrimidine (B13093195) systems through a double Mannich reaction. researchgate.net The formyl group, unmasked from the dimethoxymethyl precursor, can react with active methylene (B1212753) compounds to build a new fused ring, a common strategy in heterocyclic chemistry.

Development of Complex Polycyclic Heterocycles Utilizing the Pyrimidine Scaffold

Beyond simple bicyclic systems, this compound is a key scaffold for assembling more complex polycyclic and multi-ring heterocyclic structures. The pyrimidine ring acts as a foundational template upon which additional rings can be systematically built. The ability to perform sequential reactions by leveraging the different reactivities of the amino and protected aldehyde groups allows for controlled and regioselective synthesis. nih.gov

For example, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]triazolo[1,5-a]pyrimidines has been achieved starting from functionalized pyridothienopyrimidines. researchgate.net The initial pyrimidine core, which can be derived from precursors like this compound, serves as the anchor for subsequent cyclizations. Intramolecular SNAr (nucleophilic aromatic substitution) reactions are a powerful tool in this regard, where an amino-alkyl side chain introduced onto the pyrimidine ring cyclizes to form a new ring system, such as a tetrahydrooxazepine. nih.gov

The development of such complex molecules is of significant interest in medicinal chemistry. Fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are core components of many biologically active agents, particularly kinase inhibitors. nih.govnih.gov The strategic use of versatile building blocks like this compound facilitates the exploration of chemical space around these privileged scaffolds.

Precursor in the Synthesis of Advanced Organic Materials and Agrochemical Compounds

The pyrimidine-4-amine moiety is a recognized pharmacophore and a key structural element in a variety of agrochemicals, including fungicides, herbicides, and insecticides. lifechemicals.comnih.gov These compounds often function by inhibiting crucial biological pathways, such as the NADH oxidoreductase of complex I in fungi. nih.gov The discovery of novel pesticides is driven by the need to overcome resistance, making the synthesis of new structural analogues highly important. nih.gov

This compound represents an ideal starting point for creating new agrochemical candidates. Its functional groups allow for the introduction of diverse substituents to modulate biological activity and physicochemical properties. For instance, a series of pyrimidine amine derivatives containing isothiazole (B42339) and coumarin (B35378) moieties were synthesized and showed potent fungicidal activity against various plant pathogens. nih.gov While not starting from this exact precursor, the syntheses demonstrate how the core pyrimidine amine structure is elaborated with other functional groups to achieve the desired bioactivity. The C5-formyl group of deprotected this compound can be used in olefination or reductive amination reactions to attach complex side chains, further diversifying the range of potential agrochemical compounds.

In the realm of organic materials, pyrimidine derivatives are explored for their electronic and photophysical properties. The synthesis of pyrimidines from simple nitrogen and carbon sources highlights their fundamental importance as building blocks. oup.com The ability to construct extended, conjugated systems through functional handles like the formyl and amino groups on the pyrimidine ring makes this compound a potentially useful monomer for the synthesis of functional polymers or molecular conductors.

Contributions to Library Synthesis for Chemical Biology Screening

The efficient synthesis of diverse collections of small molecules, or libraries, is fundamental to modern drug discovery and chemical biology. These libraries are screened against biological targets to identify new lead compounds. Pyrimidine-based scaffolds are frequently used in library synthesis due to their prevalence in biologically active natural products and approved drugs. nih.govlifechemicals.com They are often considered "privileged scaffolds" because they can bind to multiple receptor types.

This compound is an excellent building block for library synthesis for several reasons.

Multiple Points of Diversification: The C4-amino group can be acylated, alkylated, or used in coupling reactions. The C5-formyl group (after deprotection) can undergo a wide array of carbonyl chemistries, including condensations, reductive aminations, and Wittig-type reactions. The C2 and C6 positions of the pyrimidine ring can also be functionalized, often starting from halogenated precursors. nih.gov

Orthogonal Reactivity: The acetal (B89532) protecting group on the C5-aldehyde is stable to many reaction conditions used to modify the C4-amino group. This allows for a stepwise, controlled diversification of the molecule.

Scaffold for Fused Systems: As detailed in section 4.1, the precursor is ideal for creating libraries of fused heterocycles like pyrazolo[3,4-d]pyrimidines, which are screened for various activities, particularly as kinase inhibitors and anticancer agents. nih.gov

Research has demonstrated the synthesis of libraries of pyrido[2,3-d]pyrimidine (B1209978) derivatives for evaluation as lipoxygenase inhibitors and anticancer agents. nih.gov Similarly, libraries of 4,6-diamino-5-alkoxypyrimidines have been prepared as adenosine (B11128) mimics for biological screening. nih.gov The synthetic flexibility offered by this compound makes it a strategic asset in generating such focused libraries to probe biological systems and discover new therapeutic leads.

Structure Activity Relationship Sar and Structural Biology Considerations for 5 Dimethoxymethyl Pyrimidin 4 Amine Derivatives

Investigating the Role of the Dimethoxymethyl Group in Ligand-Target Interactions

The substituent at the C-5 position of the pyrimidine (B1678525) ring plays a pivotal role in modulating the biological activity and selectivity of its derivatives. acs.org For 5-(Dimethoxymethyl)pyrimidin-4-amine, the dimethoxymethyl group [-CH(OCH₃)₂] at this position is a key structural feature. While direct studies on this specific group are limited in publicly available literature, SAR investigations on related 5-substituted pyrimidines provide valuable insights into its likely contributions to ligand-target interactions.

The C-5 position of pyrimidine-based kinase inhibitors is situated in proximity to the often-critical gatekeeper residue within the ATP-binding pocket of many kinases. acs.org This strategic location means that the size, shape, and electronic properties of the C-5 substituent can significantly influence both the potency and the selectivity profile of the inhibitor.

Research on 5-substituted pyridopyrimidines as adenosine (B11128) kinase inhibitors has shown that a range of medium to large non-polar substituents at the 5-position can lead to potent enzyme inhibition. The dimethoxymethyl group can be classified as a moderately bulky and non-polar moiety. Its size and conformational flexibility can allow for favorable van der Waals interactions within a hydrophobic pocket of a target protein. In contrast, studies on certain fungicidal pyrimidine derivatives have indicated that the presence of a methyl group at the C-5 position can diminish activity, suggesting that the influence of C-5 substitution is highly dependent on the specific biological target. sioc-journal.cn

The oxygen atoms within the dimethoxymethyl group can act as hydrogen bond acceptors. Depending on the topology of the binding site, these atoms could form crucial hydrogen bonds with amino acid residues, thereby anchoring the ligand in a specific orientation and enhancing binding affinity. The acetal (B89532) nature of the dimethoxymethyl group provides a unique combination of steric bulk and potential hydrogen bonding capacity, distinct from simpler alkyl or alkoxy groups.

The electronic effect of the dimethoxymethyl group, while not strongly electron-donating or withdrawing, can subtly influence the electron distribution within the pyrimidine ring, which may affect its ability to participate in key interactions, such as pi-stacking with aromatic residues in the binding site. nih.gov

Positional and Stereochemical Effects of Substituents on Pyrimidine Bioactivity

The biological profile of pyrimidine derivatives is highly sensitive to the placement of substituents around the pyrimidine core. nih.gov Altering the position of a functional group can drastically change a compound's activity, selectivity, or metabolic stability by modifying its shape and electronic properties. nih.gov

Positional Isomerism: The specific arrangement of substituents on the pyrimidine ring dictates how a molecule presents its interactive features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) to a biological target. nih.gov For instance, in the development of kinase inhibitors based on fused pyrimidine scaffolds like pyrazolo[1,5-a]pyrimidines, modifications at the C-3, C-5, and C-7 positions have been shown to be critical for modulating binding affinity and selectivity. nih.govnih.gov

Studies on other heterocyclic inhibitors have provided clear evidence of the importance of positional isomerism. In one example involving 7-azaindole-based inhibitors, moving a methyl group from one position to another on an attached thiazole (B1198619) ring was sufficient to completely switch the inhibitory selectivity between two different protein kinases, Fyn and GSK-3β. acs.org This switch was attributed to the new position of the methyl group either fitting into a hydrophobic pocket in one kinase or causing a steric clash in the other. acs.org This highlights that even subtle changes in substituent placement can have profound effects on molecular recognition.

The table below illustrates how positional changes of substituents on a pyrimidine scaffold can influence biological activity, based on findings from various pyrimidine derivative classes.

| General Pyrimidine Scaffold | Substituent Position | Observed Effect on Bioactivity | Reference |

| Pyrazolo[3,4-d]pyrimidine | C3-position | Modifications explored π-stacking interactions, influencing potency against Bruton's tyrosine kinase (BTK). | nih.gov |

| Aminopyrimidine | C4-position | A sulfonamide-bearing side chain resulted in inhibitors with a narrower kinase inhibition profile. | acs.org |

| Pyrimidine-5-carbonitrile | C2 and C4-positions | Substituents at these positions were modified to mimic ATP, leading to potent EGFR kinase inhibition. | nih.gov |

| Aminopyrido[2,3-d]pyrimidin-7(8H)-one | C2-position | Variable substituents led to potent, broadly active tyrosine kinase inhibitors. | nih.gov |

This table is illustrative, drawing on data from different pyrimidine-based scaffolds to demonstrate the principle of positional effects.

Stereochemical Effects: Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug action. Chiral centers in a molecule, such as a stereogenic carbon that can exist in either an (R) or (S) configuration, can lead to enantiomers that have vastly different biological activities. Biological systems, being chiral themselves, often exhibit a high degree of stereospecificity.

While specific stereochemical studies on this compound are not widely reported, the principles of stereoisomerism are universally applicable in medicinal chemistry. If additional chiral centers were introduced into its derivatives, it would be expected that one enantiomer would show preferential binding to a target over the other. This differential activity arises because only one enantiomer can achieve the optimal three-point attachment or complementary fit with the chiral binding site of a protein.

For example, the modification of a substituent could introduce a chiral carbon. The resulting enantiomers, while having identical physical properties, would orient their atoms differently in space. This could lead to one isomer fitting perfectly into a receptor's binding pocket while the other is unable to bind effectively due to steric hindrance.

Conformational Analysis and its Implications for Molecular Recognition and Binding

Conformational Flexibility: A flexible molecule can adapt its shape to fit into a binding pocket, a concept known as "induced fit." However, too much flexibility can be detrimental, as the energetic cost of adopting the correct "bioactive" conformation can reduce binding affinity.

Conformational Rigidity: A more rigid molecule has fewer conformations available to it. If one of its low-energy conformations matches the shape of the binding site, it can bind with high affinity because there is a smaller entropic penalty upon binding. Such pre-organized ligands are often more potent and selective.

Recent strategies in drug discovery have focused on creating libraries of pyrimidine-embedded polyheterocycles with high conformational and shape diversity. Chemoinformatic tools like Principal Moment of Inertia (PMI) analysis are used to quantify the three-dimensional shape of molecules, confirming that novel scaffolds can explore a much broader range of shapes (e.g., spherical, rod-like, disc-like) than traditional flat pyrimidine compounds. This diversity is crucial for targeting complex protein surfaces, such as those involved in protein-protein interactions.

The table below summarizes the importance of conformational properties in the context of ligand-target interactions.

| Conformational Aspect | Description | Implication for Binding | Reference |

| Bioactive Conformation | The specific 3D shape a ligand adopts when bound to its biological target. | A ligand must be able to adopt this conformation for effective binding. The energy difference between the ground state and bioactive conformation affects affinity. | nih.gov |

| Conformational Flexibility | The ability of a molecule to adopt different shapes by rotating around single bonds. | Can facilitate an "induced fit" to the binding site but may come with an entropic cost. | |

| Conformational Rigidity | A molecule with restricted rotation and fewer accessible conformations. | Can lead to higher affinity and selectivity if the ground-state conformation is close to the bioactive one (lower entropic penalty). | |

| Steric Hindrance | A substituent group physically blocks a favorable interaction or prevents the molecule from adopting the correct binding pose. | Can lead to a significant loss of biological activity, as seen in kinase inhibitors where a group clashes with active site residues. | acs.org |

The dimethoxymethyl group in this compound has rotatable bonds, allowing it to adopt various conformations. Its preferred orientation within a binding site would be one that maximizes favorable interactions (e.g., hydrophobic, hydrogen bonding) while avoiding unfavorable steric clashes with the protein. acs.org Understanding the conformational preferences of this group and the molecule as a whole is therefore essential for rational drug design.

Computational and Theoretical Studies on 5 Dimethoxymethyl Pyrimidin 4 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemistry, also known as molecular quantum mechanics, utilizes the principles of quantum mechanics to study chemical systems. wikipedia.org By solving the Schrödinger equation for a molecule, it is possible to determine its electronic structure and predict a wide range of molecular properties. wikipedia.org For 5-(Dimethoxymethyl)pyrimidin-4-amine, quantum chemical calculations can elucidate key features that govern its reactivity and interactions with biological targets.

Key Applications and Insights:

Molecular Geometry Optimization: These calculations can determine the most stable three-dimensional conformation of the molecule, providing insights into its shape and steric properties.

Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and stability.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological receptors.

Spectroscopic Properties: Quantum chemical methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound and its analogs. wikipedia.org

Hypothetical Quantum Chemical Data for this compound:

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Provides information about the polarity of the molecule. |

| Mulliken Atomic Charges | N1: -0.45, C4: +0.35, N(amine): -0.60 | Indicates the partial charges on individual atoms, highlighting potential sites for interaction. |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using quantum chemical methods.

Molecular Dynamics and Docking Simulations for Receptor Binding Predictions

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interactions between a ligand, such as this compound, and a biological receptor at the atomic level. nih.gov These methods can predict the preferred binding mode of a ligand in the active site of a protein and estimate the strength of the binding affinity.

Molecular Docking:

Molecular docking predicts the orientation of a molecule when bound to a receptor. This is achieved by sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their complementarity. For this compound, docking studies could be used to identify potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex.

Molecular Dynamics Simulations:

MD simulations provide a dynamic view of the ligand-receptor complex over time, taking into account the flexibility of both the ligand and the receptor. nih.gov These simulations can reveal important information about the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding. nih.gov

Potential Findings from Docking and MD Simulations:

Binding Mode Prediction: Identification of the specific amino acid residues in the receptor's active site that interact with this compound.

Interaction Analysis: Characterization of the types of interactions involved in binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Binding Affinity Estimation: Calculation of the binding free energy, which provides a quantitative measure of the ligand's affinity for the receptor.

Conformational Changes: Observation of how the receptor's structure may change upon binding of the ligand, which can be crucial for its biological function. nih.gov

Illustrative Docking Results for this compound with a Hypothetical Kinase Target:

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys72 | Hydrogen Bond | 2.8 |

| Glu91 | Hydrogen Bond | 3.1 |

| Leu144 | Hydrophobic | 3.9 |

| Val20 | Hydrophobic | 4.2 |

Note: This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, untested compounds and to identify the key structural features that are important for activity.

For this compound and its analogs, a QSAR study would involve synthesizing a series of related compounds with variations in their chemical structure and measuring their biological activity in a relevant assay. The next step is to calculate a set of molecular descriptors for each compound that quantify different aspects of their chemical structure, such as their size, shape, lipophilicity, and electronic properties. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the molecular descriptors with the observed biological activity.

Key Components of a QSAR Study:

Dataset: A collection of molecules with known biological activities.

Molecular Descriptors: Numerical representations of the chemical structure.

Statistical Model: An equation that relates the descriptors to the activity.

Validation: A process to ensure the model is predictive and not due to chance correlation. nih.gov

Example of a QSAR Equation:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * H-bond_donors + 3.5

Note: This is a simplified, hypothetical QSAR equation. Real QSAR models are often more complex and involve a larger number of descriptors.

Predictive Power of QSAR Models:

| Statistical Parameter | Value | Interpretation |

| r² (squared correlation coefficient) | 0.85 | 85% of the variance in the biological activity is explained by the model. |

| q² (cross-validated r²) | 0.75 | Indicates good predictive ability on new data. |

| SEE (Standard Error of Estimate) | 0.30 | A measure of the model's accuracy. |

Note: The values in this table are hypothetical and represent a well-performing QSAR model.

In Silico Mechanistic Investigations of Reaction Pathways

Computational methods can also be used to investigate the mechanisms of chemical reactions, providing detailed insights into the transition states and intermediates that are involved. For this compound, in silico mechanistic studies could be employed to understand its synthesis, metabolism, or degradation pathways.

By using quantum chemical methods, it is possible to calculate the potential energy surface for a reaction, which maps the energy of the system as a function of the positions of the atoms. This allows for the identification of the lowest energy pathway from reactants to products, as well as the structures and energies of any transition states and intermediates along the way.

Applications of In Silico Mechanistic Studies:

Reaction Mechanism Elucidation: Determining the step-by-step process by which a reaction occurs.

Transition State Analysis: Characterizing the high-energy species that control the rate of a reaction.

Kinetic and Thermodynamic Predictions: Estimating reaction rates and equilibrium constants.

Catalyst Design: Understanding how a catalyst can lower the activation energy of a reaction and improve its efficiency.

These computational approaches provide a powerful complement to experimental studies, offering a level of detail that is often difficult to obtain through experiments alone. The insights gained from these in silico investigations can accelerate the discovery and development of new chemical entities with desired properties.

Future Prospects and Emerging Research Frontiers for 5 Dimethoxymethyl Pyrimidin 4 Amine

Innovations in Sustainable Synthesis and Green Chemistry Methodologies

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of pyrimidine (B1678525) derivatives is no exception. Future research on 5-(Dimethoxymethyl)pyrimidin-4-amine will likely focus on developing greener, more efficient synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of innovation include:

Catalytic Systems: The development and application of novel catalysts are paramount. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. For instance, microwave-assisted synthesis using recyclable, solid-supported catalysts like NiTiO3 nanoparticle-supported montmorillonite (B579905) K30 has shown promise for producing 4-aminopyrimidine (B60600) analogues with high yields and short reaction times. researchgate.net Such methodologies could be adapted for the synthesis of this compound.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. nih.gov The application of flow chemistry to the synthesis of pyrimidines can lead to higher yields, reduced reaction times, and minimized byproduct formation. nih.govchemicalbook.com This approach would be particularly beneficial for large-scale production of this compound.

Alternative Solvents and Reaction Conditions: A major tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research into using water, supercritical fluids, or ionic liquids as reaction media for pyrimidine synthesis is an active area. Furthermore, energy-efficient methods like microwave irradiation and sonochemistry are being explored to accelerate reactions and improve yields. researchgate.net

| Green Chemistry Approach | Potential Benefit for Synthesizing this compound |

| Heterogeneous Catalysis | Simplified purification, catalyst recyclability, reduced waste. researchgate.net |

| Flow Chemistry | Improved safety, enhanced reaction control, easier scalability, higher yields. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, increased energy efficiency. researchgate.net |

| Use of Eco-friendly Solvents | Reduced environmental impact, lower toxicity. researchgate.net |

Rational Design and Discovery of Next-Generation Bioactive Agents

The 5-position of the pyrimidine ring is a critical site for modification to influence biological activity. researchgate.net The dimethoxymethyl group in this compound serves as a versatile handle for introducing a wide array of functional groups, enabling the rational design of new bioactive molecules.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the dimethoxymethyl group and observing the effects on biological activity, researchers can build detailed SAR models. This knowledge is crucial for designing more potent and selective compounds. For example, modifications at the C5 position of pyrimidine nucleosides are known to enhance their biostability and biological activity. researchgate.net

Target-Based Drug Design: With an increasing understanding of the molecular basis of diseases, it is possible to design molecules that interact with specific biological targets, such as enzymes or receptors. The 4-aminopyrimidine core is a known pharmacophore for various targets, and derivatives of this compound could be designed to inhibit specific enzymes implicated in diseases like Alzheimer's. nih.gov

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. This compound and its derivatives are well-suited for this approach due to their relatively small size and synthetic tractability.

| Drug Design Strategy | Application to this compound |

| Structure-Activity Relationship (SAR) | Systematic modification of the dimethoxymethyl group to optimize biological activity. researchgate.net |

| Target-Based Design | Design of derivatives to inhibit specific enzymes or interact with receptors. nih.gov |

| Fragment-Based Drug Discovery | Use as a core fragment for building more complex and potent molecules. |

Advancements in High-Throughput Synthesis and Automated Screening Integration

The discovery of new bioactive compounds is often a numbers game, requiring the synthesis and screening of large libraries of molecules. The integration of high-throughput synthesis (HTS) and automated screening is revolutionizing this process.

Future directions include:

Combinatorial Chemistry: The structure of this compound is amenable to combinatorial synthesis, where a large number of derivatives can be prepared simultaneously by reacting the core molecule with a diverse set of building blocks. acs.org This allows for the rapid generation of chemical libraries for screening.

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility, freeing up researchers' time and enabling the creation of larger and more diverse compound libraries. nih.gov

Miniaturization and Microfluidics: Performing reactions on a microscale using microfluidic devices reduces the consumption of reagents and solvents, lowers costs, and allows for the parallel synthesis of many compounds.

The synergy between these technologies will accelerate the discovery of new lead compounds derived from this compound for a wide range of applications.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Data Science

The future of chemical research, including the exploration of compounds like this compound, lies in the convergence of multiple scientific disciplines.

Key interdisciplinary frontiers include:

Cheminformatics and Computational Chemistry: Computational tools are becoming indispensable for predicting the properties of molecules, modeling their interactions with biological targets, and designing new compounds with desired characteristics. Virtual screening of libraries of this compound derivatives can identify promising candidates for synthesis and biological testing, saving time and resources.

Chemical Biology: This field uses chemical tools to study and manipulate biological systems. Derivatives of this compound can be functionalized with probes, such as fluorescent tags or biotin, to investigate their mechanism of action and identify their cellular targets.

Systems Biology and Big Data: The integration of data from genomics, proteomics, and metabolomics with chemical screening data can provide a more holistic understanding of how compounds like this compound affect biological systems. This data-driven approach can uncover novel drug targets and biomarkers.

The collaborative efforts of chemists, biologists, computational scientists, and engineers will be essential to fully realize the potential of this compound and its derivatives in the years to come.

Q & A

Q. How can this compound be functionalized for targeted drug delivery systems?

- Functionalization Routes :

- Click Chemistry : Attach PEGylated azides via copper-catalyzed alkyne-azide cycloaddition (CuAAC) .

- Prodrug Design : Incorporate enzymatically cleavable linkers (e.g., ester or carbamate groups) for site-specific release .

Q. What role does the dimethoxymethyl group play in the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.